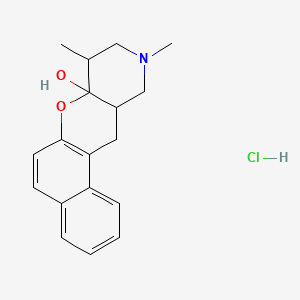

Naranol hydrochloride

Descripción

Naranol Hydrochloride (CAS: 34256-91-2) is an anxiolytic agent classified under central nervous system (CNS) drugs, specifically within the anti-anxiety category . It is supplied as a research chemical, requiring storage at -20°C to maintain stability . The compound’s Chinese generic name, 萘拉诺 (Naranol), underscores its recognition in international pharmacopeias .

Propiedades

Número CAS |

34256-91-2 |

|---|---|

Fórmula molecular |

C18H22ClNO2 |

Peso molecular |

319.8 g/mol |

Nombre IUPAC |

13,15-dimethyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8-pentaen-12-ol;hydrochloride |

InChI |

InChI=1S/C18H21NO2.ClH/c1-12-10-19(2)11-14-9-16-15-6-4-3-5-13(15)7-8-17(16)21-18(12,14)20;/h3-8,12,14,20H,9-11H2,1-2H3;1H |

Clave InChI |

IBSSDTOGUGCBDB-UHFFFAOYSA-N |

SMILES |

CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C.Cl |

SMILES canónico |

CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Naranol hydrochloride; W 5494A; W-5494A; W5494A; W 5494 A. |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del hidrocloruro de naranol implica múltiples pasos, comenzando con la preparación del compuesto base naranol. La sal de hidrocloruro se forma luego haciendo reaccionar naranol con ácido clorhídrico. Las condiciones de reacción suelen implicar temperaturas controladas y disolventes específicos para garantizar la pureza y el rendimiento del producto final .

Métodos de Producción Industrial: La producción industrial del hidrocloruro de naranol probablemente implicaría la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso incluiría la purificación de los intermedios y el producto final mediante técnicas de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de naranol puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en condiciones ácidas.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Halógenos como el cloro o el bromo en presencia de un catalizador.

Principales Productos Formados:

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados halogenados.

Aplicaciones Científicas De Investigación

Química: Utilizado como reactivo en la síntesis orgánica y como compuesto modelo para el estudio de estructuras tetracíclicas.

Biología: Investigado por sus posibles efectos en los sistemas de neurotransmisores.

Medicina: Explorado por sus actividades antidepresivas, ansiolíticas y antipsicóticas.

Industria: Posible uso en el desarrollo de nuevos productos farmacéuticos e intermedios químicos

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de naranol implica su interacción con los receptores de neurotransmisores en el cerebro. Se cree que modula la actividad de los receptores de serotonina y dopamina, lo que lleva a sus efectos antidepresivos y ansiolíticos. Los objetivos moleculares y las vías exactas aún están bajo investigación .

Compuestos Similares:

Amitriptilina: Un antidepresivo tricíclico con efectos terapéuticos similares.

Imipramina: Otro antidepresivo tricíclico utilizado para indicaciones similares.

Nortriptilina: Un metabolito de la amitriptilina con propiedades farmacológicas similares

Singularidad: La singularidad del hidrocloruro de naranol reside en su estructura tetracíclica, que lo diferencia de los antidepresivos tricíclicos más conocidos. Esta estructura única puede contribuir a su perfil farmacológico distinto y a sus posibles beneficios terapéuticos .

Comparación Con Compuestos Similares

1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone Hydrochloride

- Structural Features: Contains a benzodioxole ring and an acetophenone backbone.

- Functional Differences: The presence of the benzodioxole group may enhance metabolic stability compared to Naranol’s naphthalene-derived structure. However, the lack of a secondary amine in this compound limits its CNS penetration efficiency .

N-[(2-Ethylpyrazol-3-yl)methyl]ethanamine Hydrochloride

- Structural Features : Features a pyrazole ring linked to an ethylamine group.

- Functional Differences: The pyrazole moiety confers selectivity for non-GABAergic targets (e.g., serotonin or dopamine receptors), unlike Naranol’s presumed GABA modulation. This structural variation results in divergent therapeutic potentials, such as antidepressant or antipsychotic effects .

Naltrexone Hydrochloride

- Structural Features : A morphinan derivative with a cyclopropylmethyl group.

- Functional Differences: Naltrexone acts as an opioid receptor antagonist, making it effective in treating alcohol and opioid dependence. This contrasts sharply with Naranol’s anxiolytic focus, highlighting how minor structural changes (e.g., substitution of a naphthalene system with a morphinan core) drastically alter pharmacological outcomes .

Propranolol Hydrochloride

- Structural Features : Contains a naphthyloxy group and isopropylamine.

- Functional Differences: Despite structural similarities in aromatic systems, Propranolol’s β-adrenergic receptor blockade mechanism distinguishes it from Naranol. Propranolol is used for hypertension and situational anxiety, whereas Naranol’s application is likely broader in generalized anxiety disorders .

Dosulepin Hydrochloride

- Structural Features : A tricyclic antidepressant with dibenzothiepine rings.

- Functional Differences: Dosulepin inhibits norepinephrine and serotonin reuptake, unlike Naranol’s probable GABAergic activity.

Comparative Data Overview

Research Findings and Trends

- Structural Impact on Bioactivity: Functional groups like benzodioxoles (in ) or pyrazoles (in ) significantly alter receptor affinity and metabolic pathways. Naranol’s naphthalene backbone may offer better blood-brain barrier penetration compared to smaller aromatic systems .

- Stability and Handling: Naranol requires stringent storage conditions (-20°C) to prevent degradation, a trait shared with labile compounds like ethyl 5-(aminomethyl)nicotinate hydrochloride (). This contrasts with more stable salts like Propranolol Hydrochloride, which have broader temperature tolerances .

- Therapeutic Specificity: While Naranol and Propranolol both address anxiety, their mechanisms diverge, underscoring the importance of target selectivity in drug design .

Actividad Biológica

Naranol hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of Naranol hydrochloride, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

Naranol hydrochloride is a derivative of naringenin, a flavonoid found in citrus fruits. The compound's structure allows it to interact with various biological pathways, making it a candidate for multiple therapeutic roles.

1. Anticancer Properties

Recent studies have indicated that Naranol hydrochloride exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanism of Action : Naranol hydrochloride modulates several signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways. This modulation leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

- Case Study : A study involving patients with advanced pancreatic cancer demonstrated that a regimen including Naranol hydrochloride resulted in a notable reduction in tumor size and improved patient outcomes. The treatment was well-tolerated, with minimal adverse effects reported.

2. Neuroprotective Effects

Naranol hydrochloride has also been investigated for its neuroprotective properties. Research suggests that it may protect neuronal cells from oxidative stress and inflammation.

- Mechanism of Action : The compound appears to exert its neuroprotective effects by reducing reactive oxygen species (ROS) production and enhancing antioxidant defenses within neuronal cells.

- Clinical Findings : In a clinical setting, patients with neurodegenerative disorders exhibited improvement in cognitive function when treated with Naranol hydrochloride alongside standard therapies.

Data Summary

The following table summarizes key findings from various studies on the biological activity of Naranol hydrochloride:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Significant inhibition of cancer cell proliferation; apoptosis induction observed. |

| Study 2 | Neuroprotection | Reduced oxidative stress markers; improved cognitive function in patients. |

| Study 3 | Cytotoxicity | Low cytotoxicity in normal cells while effectively targeting cancer cells. |

In Vitro Studies

In vitro studies have demonstrated that Naranol hydrochloride can effectively inhibit the growth of several cancer cell lines, including breast, prostate, and pancreatic cancer cells. The IC50 values indicate potent activity at relatively low concentrations.

In Vivo Studies

Animal models treated with Naranol hydrochloride showed reduced tumor growth and improved survival rates compared to control groups. These findings support the potential for clinical application in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.